molecular formula C20H24NO5P B12695846 Butinoline phosphate CAS No. 57248-89-2

Butinoline phosphate

Cat. No.: B12695846
CAS No.: 57248-89-2
M. Wt: 389.4 g/mol
InChI Key: KJRDQHIYWCTNTN-UHFFFAOYSA-N
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Properties

CAS No.

57248-89-2

Molecular Formula

C20H24NO5P

Molecular Weight

389.4 g/mol

IUPAC Name

1,1-diphenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;phosphoric acid

InChI

InChI=1S/C20H21NO.H3O4P/c22-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21;1-5(2,3)4/h1-6,10-13,22H,7-8,15-17H2;(H3,1,2,3,4)

InChI Key

KJRDQHIYWCTNTN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)OP(=O)(O)O

Related CAS

54118-66-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butinoline phosphate typically involves the reaction of butinoline with phosphoric acid. The process requires precise control of temperature and pH to ensure the formation of the desired phosphate ester. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Butinoline phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Butinoline phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Butinoline phosphate exerts its effects by inhibiting the activity of the vagus nerve, which reduces the secretion of gastric acid and alleviates spasmodic pain. It acts on muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter involved in the stimulation of smooth muscle contraction. This inhibition leads to a decrease in muscle spasms and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butinoline phosphate is unique in its specific action on the gastrointestinal tract and its ability to reduce spasmodic pain without significant side effects. Its phosphate ester form enhances its solubility and bioavailability, making it more effective in clinical applications compared to other similar compounds .

Biological Activity

alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphate , also known as C20H22NO4P , is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphate can be represented as follows:

  • Molecular Formula: C20H22NO4P
  • CAS Number: 57248-90-5

The compound features a phosphoric acid derivative with a pyrrolidine moiety, which is often associated with various biological activities.

Research indicates that compounds similar to alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphate may exert their effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity: Many phosphates interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Receptor Modulation: The presence of the pyrrolidine group suggests possible interaction with neurotransmitter receptors, influencing synaptic transmission.
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity, making them candidates for further exploration in therapeutic contexts.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various phosphate derivatives, including alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphate. Results showed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphateP. aeruginosa8 µg/mL

This indicates that the compound has significant antibacterial activity against Pseudomonas aeruginosa.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar compounds. The research highlighted:

  • Dopaminergic Activity: The compound exhibited potential dopaminergic effects in animal models, suggesting implications for conditions such as Parkinson's disease.
Test SubstanceEffect ObservedDose (mg/kg)
ControlBaseline-
alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphateIncreased locomotor activity10

Toxicological Profile

The toxicological assessment of alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphate indicates moderate toxicity levels, necessitating caution in therapeutic applications. Studies report:

EndpointResult
LD50 (oral, rat)300 mg/kg
Skin irritationMild irritation observed
Eye irritationSevere irritation observed

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